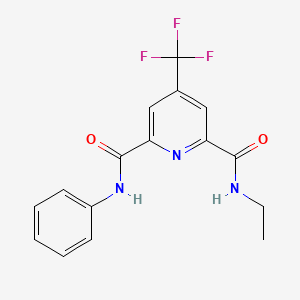

![molecular formula C24H30N4O4S B2630045 2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)butanamide CAS No. 688356-38-9](/img/structure/B2630045.png)

2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound is based on a quinazoline core, which is a bicyclic system consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . This core is substituted at various positions with different functional groups, including anilino, sulfanyl, and methoxypropyl groups . The exact three-dimensional structure would need to be determined by techniques such as X-ray crystallography.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the polarities of its functional groups, and its melting point would depend on the strength of the intermolecular forces in the solid state. Detailed physical and chemical property data might be available in chemical databases .Aplicaciones Científicas De Investigación

Quinazoline Derivatives in Medicinal Chemistry

Quinazoline and its derivatives are heterocyclic compounds extensively studied for their potential in various biological activities. These compounds are found in more than 200 naturally occurring alkaloids and have been synthesized in numerous complex variants for medicinal applications. The quinazoline nucleus's stability allows for the introduction of bioactive moieties, creating new potential medicinal agents. Quinazoline derivatives have demonstrated antibacterial activity against pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. Their solubility and bioavailability are key challenges in their development as drugs, emphasizing the ongoing research to counter antibiotic resistance (Tiwary et al., 2016).

Biological and Preclinical Importance

N-sulfonylamino azinones, a class of quinazoline derivatives, have garnered attention for their extensive biological activities, including anticancer, anti-inflammatory, and antihypertensive effects. Their role as competitive AMPA receptor antagonists suggests potential in treating neurological disorders such as epilepsy and schizophrenia. This highlights the diverse therapeutic applications and the continued exploration of quinazoline derivatives in drug development (Elgemeie et al., 2019).

Optoelectronic Material Applications

Research on quinazoline derivatives extends beyond pharmacology into the field of optoelectronics. Quinazolines have been investigated for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is of significant value for creating novel optoelectronic materials. These materials have potential uses in organic light-emitting diodes (OLEDs), colorimetric pH sensors, and dye-sensitized solar cells, showcasing the versatility of quinazoline derivatives in technological applications (Lipunova et al., 2018).

Propiedades

IUPAC Name |

2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O4S/c1-5-21(23(29)25-11-8-12-30-2)33-24-27-20-10-7-6-9-19(20)22(28-24)26-16-13-17(31-3)15-18(14-16)32-4/h6-7,9-10,13-15,21H,5,8,11-12H2,1-4H3,(H,25,29)(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSQQRUKRYWLNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCCCOC)SC1=NC2=CC=CC=C2C(=N1)NC3=CC(=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

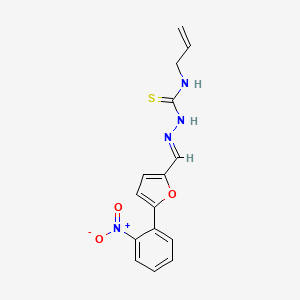

![7-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B2629969.png)

![1-[(2-Chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2629972.png)

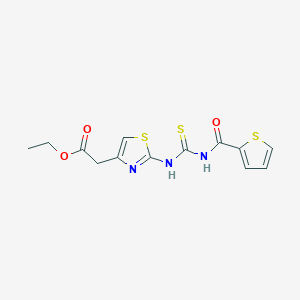

![N-[cyano(thiophen-3-yl)methyl]-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide](/img/structure/B2629973.png)

![5,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,1-dioxothiolane-2-carboxylic acid](/img/structure/B2629976.png)

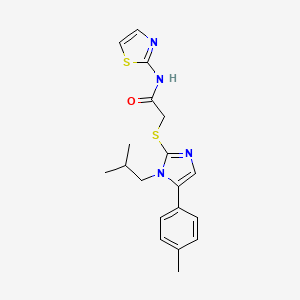

![6-[[4-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2629979.png)

![N-(3,5-dimethylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2629984.png)

![2-[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2629985.png)